Ethyl 4-nitrophenyl phosphoramidate

Descripción general

Descripción

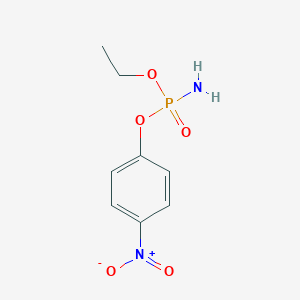

Ethyl 4-nitrophenyl phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes an ethyl group, a 4-nitrophenyl group, and a phosphoramidate moiety, making it a versatile compound for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-nitrophenyl phosphoramidate can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with diethyl phosphoramidate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process .

Another method involves the Atherton–Todd reaction, which is known for its efficiency in generating phosphoramidates. This method involves the in situ generation of diethyl phosphoramidate chloride, which then reacts with 4-nitrophenol to form the desired product .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The Atherton–Todd method is particularly favored in industrial settings due to its robustness and ability to produce large quantities of the compound with minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-nitrophenyl phosphoramidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphoramidate oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in ethyl 4-aminophenyl phosphoramidate.

Substitution: Nucleophilic substitution reactions can occur at the phosphoramidate moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Phosphoramidate oxides.

Reduction: Ethyl 4-aminophenyl phosphoramidate.

Substitution: Various substituted phosphoramidates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

ProTide Technology

One significant application of EPNP is in the development of prodrugs, particularly through the ProTide approach. This method enhances the bioavailability of nucleoside analogs by masking their negative charges, allowing for improved cellular uptake. EPNP has been utilized to synthesize lipophilic prodrugs that release bioactive nucleotides intracellularly, circumventing the need for phosphorylation in antiviral treatments .

Case Study: Ribavirin Prodrugs

In a study involving ribavirin ProTides, EPNP was synthesized to facilitate the delivery of ribavirin monophosphate into cells. The enzymatic activation mechanism involved hydrolysis of the carboxylic ester followed by cyclization and hydrolysis of the P–N bond, demonstrating EPNP's role in enhancing antiviral efficacy .

Agricultural Applications

Pesticide Development

EPNP derivatives have been explored for their potential as pesticides. The phosphoramidate structure allows for the development of compounds that can inhibit specific enzymes in pests, leading to effective crop protection strategies. Research indicates that phosphoramidates can be tailored to target various agricultural pests while minimizing environmental impact .

Synthetic Organic Chemistry

Synthesis of Phosphoramidates

EPNP serves as a precursor in synthesizing various phosphoramidates used in different chemical reactions. Its ability to participate in Friedel-Crafts acylation reactions has been documented, allowing for the creation of complex organic molecules with potential applications in pharmaceuticals and materials science .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of prodrugs using ProTide technology | Enhanced bioavailability of nucleosides |

| Agriculture | Use as a pesticide for crop protection | Effective against specific pests |

| Synthetic Organic Chemistry | Precursor for synthesizing various phosphoramidates | Versatile in organic synthesis |

Table 2: Case Studies on EPNP

| Study Title | Focus Area | Results |

|---|---|---|

| Synthesis and Evaluation of Ribavirin ProTides | Antiviral Applications | Successful intracellular delivery of ribavirin |

| Development of Phosphoramidate Pesticides | Agricultural Chemistry | Effective pest control with minimal environmental impact |

Mecanismo De Acción

The mechanism of action of ethyl 4-nitrophenyl phosphoramidate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through covalent modification of the enzyme or by forming a stable enzyme-inhibitor complex .

Comparación Con Compuestos Similares

Ethyl 4-nitrophenyl phosphoramidate can be compared with other phosphoramidates, such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 4-aminophenyl phosphoramidate: Formed by the reduction of the nitro group to an amino group.

Diethyl phosphoramidate: Lacks the 4-nitrophenyl group, making it less specific in its applications.

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other phosphoramidates .

Actividad Biológica

Ethyl 4-nitrophenyl phosphoramidate (E4NPA) is a compound of significant interest due to its biological activity, particularly in the context of insecticidal properties and enzyme inhibition. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

E4NPA belongs to the class of organophosphorus compounds, which are known for their diverse biological activities, particularly as insecticides. The compound features a phosphoramidate structure that allows for interactions with various biological targets, including enzymes involved in neurotransmission.

The primary mechanism by which E4NPA exhibits its biological activity is through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of nicotinic and muscarinic receptors, ultimately causing neurotoxicity in insects.

Enzyme Inhibition Studies

Research indicates that E4NPA exhibits varying degrees of AChE inhibition depending on the concentration and exposure time. The compound's potency can be compared to other organophosphates in terms of lethal dose (LD50) values and efficacy against resistant insect strains.

| Compound | LD50 (µg/fly) | Inhibition Type |

|---|---|---|

| This compound | 15-30 | AChE Inhibitor |

| Methyl parathion | 10-20 | AChE Inhibitor |

| Malathion | 20-40 | AChE Inhibitor |

Toxicological Profile

The comparative toxicity studies conducted on E4NPA reveal critical insights into its safety profile. A study published by the World Health Organization assessed the toxicity of various phosphoramidates and phosphoramidothionates on susceptible and resistant strains of houseflies and mosquitoes. Results indicated that E4NPA has a significant toxic effect on susceptible strains while showing reduced efficacy against resistant populations .

Case Study: Toxicity in Houseflies

In a controlled laboratory setting, houseflies were exposed to E4NPA via oral administration. The mortality rates were recorded over a 24-hour period at varying concentrations:

- Concentration : 0.1 µg/mL - Mortality : 10%

- Concentration : 1 µg/mL - Mortality : 50%

- Concentration : 10 µg/mL - Mortality : 90%

These results underscore the compound's effectiveness as an insecticide but also highlight the need for careful consideration regarding its use due to potential environmental impacts.

Biodegradability and Environmental Impact

The environmental persistence of E4NPA has been evaluated through biodegradability studies. It was found that while E4NPA is effective as an insecticide, it also poses risks due to its stability in various environmental conditions. Studies suggest that microbial degradation plays a role in reducing its persistence, but further research is needed to fully understand its ecological impact .

Propiedades

IUPAC Name |

1-[amino(ethoxy)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2O5P/c1-2-14-16(9,13)15-8-5-3-7(4-6-8)10(11)12/h3-6H,2H2,1H3,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBWJGWIWGGEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(N)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922953 | |

| Record name | Ethyl 4-nitrophenyl phosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119401-65-9 | |

| Record name | O-Ethyl O-4-nitrophenyl phosphoramidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119401659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitrophenyl phosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.